4-Bromo-3-methoxybenzenesulfonyl chloride

Description

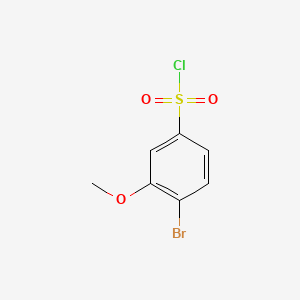

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCCBOUSWYTPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678905 | |

| Record name | 4-Bromo-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-91-2 | |

| Record name | 4-Bromo-3-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-3-methoxybenzenesulfonyl chloride. This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives for drug discovery. This document details its physicochemical characteristics, provides illustrative experimental protocols, and explores its role in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. While specific experimental data for this compound is not extensively available in the public domain, the properties of its isomer, 3-Bromo-4-methoxybenzenesulfonyl chloride, and related compounds provide valuable insights.

Table 1: Chemical and Physical Properties of this compound and Related Isomers

| Property | This compound | 3-Bromo-4-methoxybenzenesulfonyl chloride |

| CAS Number | 1215295-91-2[1][2] | 23094-96-4 |

| Molecular Formula | C₇H₆BrClO₃S[1][2] | C₇H₆BrClO₃S |

| Molecular Weight | 285.55 g/mol [1] | 285.54 g/mol |

| Melting Point | 59-62 °C | 83-88 °C |

| Boiling Point | Not available | 366.0 ± 27.0 °C (Predicted)[3] |

| Density | Not available | 1.717 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Generally soluble in organic solvents. Limited solubility in non-polar solvents like hexane. Soluble in polar solvents, but may react with protic solvents like water and alcohols.[4] | Not available |

| Purity | 95%[5] | 97% |

Spectroscopic and Analytical Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the bromo, methoxy, and sulfonyl chloride substituents. The methoxy group will present as a singlet.

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. The chemical shifts will be characteristic of a substituted benzene ring.

IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).

Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts and collision cross sections (CCS).[6]

Table 2: Predicted Mass Spectrometry Data for this compound [6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 284.89824 | 137.1 |

| [M+Na]⁺ | 306.88018 | 152.2 |

| [M-H]⁻ | 282.88368 | 144.8 |

| [M+NH₄]⁺ | 301.92478 | 158.8 |

| [M+K]⁺ | 322.85412 | 139.5 |

Experimental Protocols

The following are detailed methodologies for the synthesis of a related isomer and a general procedure for the synthesis of sulfonamides, which can be adapted for this compound.

Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride from 2-Bromoanisole

This protocol can be adapted for the synthesis of this compound by starting with 1-bromo-2-methoxybenzene.

Materials:

-

2-Bromoanisole

-

Chloroform

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane

-

Triethylamine

-

tert-Butylamine

-

5% Citric acid solution

-

Dissolve 2-bromo-1-methoxybenzene (10.0 mmol) in chloroform (5 mL).

-

Cool the solution to -5 °C to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes, maintaining the temperature.

-

Allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Pour the reaction mixture onto crushed ice and transfer to a separatory funnel.

-

Separate the aqueous layer and extract twice with chloroform.

-

Combine the organic layers, dry, and concentrate to yield 3-bromo-4-methoxybenzenesulfonyl chloride.

General Protocol for Sulfonamide Synthesis

This protocol describes the reaction of a benzenesulfonyl chloride with an amine to form a sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: [9]

-

Dissolve the amine (1.0 equiv) in anhydrous DCM and add pyridine (2.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery

Benzenesulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[10][11][12][13][14] The sulfonamide functional group is a key pharmacophore in numerous FDA-approved drugs.[10][11][12]

Derivatives of this compound can be synthesized to target a variety of diseases, including:

-

Bacterial infections[14]

The bromine atom on the phenyl ring provides a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Role in Modulating Signaling Pathways

Sulfonamide-based drugs are known to modulate various signaling pathways by inhibiting key enzymes.[10][11][12] For example, some sulfonamides act as inhibitors of carbonic anhydrase, while others can modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[10][11][12] The development of novel sulfonamides from this compound could lead to new therapeutic agents that target these and other critical cellular pathways.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis of sulfonamide derivatives.

Drug Discovery Workflow

Caption: General drug discovery workflow.

Representative Signaling Pathway

Caption: Inhibition of the JAK/STAT signaling pathway.

References

- 1. This compound [oakwoodchemical.com]

- 2. 1215295-91-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]

- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. citedrive.com [citedrive.com]

- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 14. ajchem-b.com [ajchem-b.com]

An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry. Due to its specific isomeric form, publicly available experimental data is limited; this guide consolidates all known information from commercial and database sources.

Core Molecular Information

This compound is an aromatic sulfonyl chloride compound. Its structure consists of a benzene ring substituted with a bromo, a methoxy, and a sulfonyl chloride group at positions 4, 3, and 1, respectively.

The molecular structure and key identifiers are summarized in the table below, providing a foundational reference for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1215295-91-2 | [2] |

| Molecular Formula | C₇H₆BrClO₃S | [2] |

| Molecular Weight | 285.55 g/mol | [2] |

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| InChIKey | APCCBOUSWYTPJQ-UHFFFAOYSA-N | [1] |

The known physical and chemical properties of this compound are listed below. These are critical for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 59-62 °C | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Store long-term in a cool, dry place | [3] |

Synthesis and Reactivity

While this compound is commercially available, detailed, peer-reviewed synthesis protocols for this specific isomer are not readily found in the public domain. However, a general synthetic approach can be inferred from established chemical principles and the documented synthesis of its isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.

The synthesis of substituted benzenesulfonyl chlorides often involves the direct chlorosulfonation of a corresponding substituted benzene. For the related isomer, 3-bromo-4-methoxybenzenesulfonyl chloride , the synthesis starts from 2-bromoanisole.[4]

Protocol for 3-Bromo-4-methoxybenzenesulfonyl chloride:

-

Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).[4]

-

Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.[4]

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[4]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour.[4]

-

Pour the reaction mixture onto crushed ice.[4]

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with chloroform.[4]

-

Combine the organic layers, dry them, and concentrate to yield the product.[4]

A plausible, though unconfirmed, route to This compound would similarly involve the chlorosulfonation of the appropriate precursor, 1-bromo-2-methoxybenzene. The diagram below illustrates this proposed synthetic relationship.

Caption: Proposed synthetic pathway for the target molecule.

Spectroscopic and Safety Data

No experimentally derived spectroscopic data (NMR, IR, etc.) for this compound is currently available in public repositories. Researchers are advised to perform their own characterization upon acquisition.

This compound is classified as a corrosive material. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] All handling should be performed in a well-ventilated fume hood.

| Hazard Class | Classification & Statements | Source |

| GHS Pictogram | Corrosion | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [2] |

| Precautionary Statements | P280, P301 + P330 + P331, P302 + P352, P304 + P340, P305 + P351 + P338, P310 | [2] |

| Transport Information | UN Number: UN3261, Hazard Class: 8, Packing Group: III | [2] |

Applications and Logical Relationships

As a sulfonyl chloride, this molecule is primarily used as a reagent in organic synthesis, most commonly for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These reactions are fundamental in the development of new chemical entities for various applications, including pharmaceuticals.

The diagram below illustrates the logical relationships between the compound's identity, its properties, and its primary application domain.

Caption: Key informational relationships for the title compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information is based on currently available data from public sources and chemical suppliers. The absence of detailed experimental protocols and spectral data highlights the need for independent verification and characterization by the end-user. Always consult the Safety Data Sheet (SDS) before use.

References

Technical Guide: Physical Characteristics of 4-Bromo-3-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Bromo-3-methoxybenzenesulfonyl chloride. The information is compiled from various sources to ensure a detailed and accurate representation of the compound's properties. This document is intended to serve as a valuable resource for laboratory and research applications.

Core Physical and Chemical Data

This compound is a halogenated and ether-substituted aromatic sulfonyl chloride. Its chemical structure and functional groups confer specific physical properties that are critical for its handling, storage, and application in chemical synthesis. The compound is typically available as a solid with a specified purity, which can influence its melting point.[1]

Quantitative Physical Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1215295-91-2 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₃S | [1][2][3] |

| Molecular Weight | 285.54 g/mol , 285.55 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 330.7 ± 27.0 °C at 760 mmHg | |

| Purity | 95%, 98% | [1][4] |

| Storage Temperature | 4°C; -4°C (short-term); -20°C (long-term) | [5] |

Note: Discrepancies in molecular weight are minor and likely due to rounding or the use of different isotopic masses in calculations.

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of solid organic compounds are provided below. These are generalized procedures and may require optimization for this compound.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed. The powdered sample is then packed into a capillary tube to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[8]

-

Verification: For accurate results, the determination should be repeated at least twice, and the average of the consistent readings should be taken.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in reactions, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[9]

-

Solvent Addition: A measured volume of the selected solvent (e.g., 0.75 mL) is added to the test tube in small portions.[9]

-

Mixing: After each addition, the test tube is vigorously agitated or stirred for a set period (e.g., 60 seconds) to ensure thorough mixing.[9][10]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in the specific solvent at that concentration.[10]

-

Quantitative Analysis (Optional): For more precise solubility data, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically.

Logical Workflow Visualization

As detailed signaling pathways involving this compound are not extensively documented in the available literature, a logical workflow for its synthesis is presented. This diagram is based on the general synthesis of aromatic sulfonyl chlorides, adapted from procedures for similar molecules.[11][12]

Caption: Synthesis of this compound.

This document provides a foundational understanding of the physical characteristics of this compound. For any specific application, it is recommended that these properties be confirmed through in-house experimental analysis.

References

- 1. This compound [oakwoodchemical.com]

- 2. aksci.com [aksci.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1215295-91-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 12. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-3-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutics. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its expected solubility profile based on the general characteristics of aryl sulfonyl chlorides, detailed experimental protocols for precise solubility determination, and relevant synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 1215295-91-2 |

| Molecular Formula | C₇H₆BrClO₃S |

| Molecular Weight | 285.55 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | 59-62 °C |

Solubility Profile

Table of Expected Qualitative Solubility:

| Solvent | Chemical Formula | Expected Solubility | Rationale & Remarks |

| Water | H₂O | Low / Insoluble | Aryl sulfonyl chlorides |

Spectral Data Analysis of 4-Bromo-3-methoxybenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 4-Bromo-3-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of its constituent functional groups and data from structurally similar compounds.

Predicted Spectral Data

The spectral characteristics of this compound are dictated by its aromatic ring, methoxy group, bromine atom, and sulfonyl chloride functionality. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the methoxy group. The chemical shifts (δ) are predicted based on the electronic effects of the substituents. The electron-withdrawing sulfonyl chloride group will deshield adjacent protons, while the electron-donating methoxy group will cause a shielding effect.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.8 - 8.0 | d |

| ~ 7.6 - 7.8 | dd |

| ~ 7.2 - 7.4 | d |

| ~ 3.9 - 4.1 | s |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the attached functional groups.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 157 | C-3 (C-OCH₃) |

| ~ 142 - 144 | C-1 (C-SO₂Cl) |

| ~ 135 - 137 | C-6 |

| ~ 130 - 132 | C-5 |

| ~ 115 - 117 | C-2 |

| ~ 112 - 114 | C-4 (C-Br) |

| ~ 56 - 58 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic, -OCH₃) |

| 1580 - 1560, 1470 - 1430 | C=C stretch (aromatic ring) |

| 1380 - 1350 | SO₂ asymmetric stretch |

| 1280 - 1240 | C-O stretch (aryl ether) |

| 1190 - 1160 | SO₂ symmetric stretch |

| 880 - 860 | C-H bend (aromatic, isolated H) |

| 780 - 740 | C-Br stretch |

| 600 - 500 | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and fragments containing these atoms.

| Predicted MS Data | |

| m/z (mass-to-charge ratio) | Assignment |

| 284/286/288 | [M]⁺ (Molecular ion peak cluster) |

| 249/251 | [M - Cl]⁺ |

| 220/222 | [M - SO₂]⁺ |

| 185 | [M - SO₂Cl]⁺ |

| 157 | [C₆H₄OBr]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][2]

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[1]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing: Process the acquired free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[1] Determine the chemical shifts, multiplicities, coupling constants, and integrations from the processed spectra.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3] Apply a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.[3] Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument's software will process the interferogram to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Electron ionization (EI) is also a common technique for such compounds.

-

Ionization: Ionize the sample using the chosen method (e.g., EI, ESI, APCI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: General workflow for the spectral analysis of an organic compound.

References

An In-depth Technical Guide to 3-Bromo-4-methoxybenzenesulfonyl Chloride (CAS 23094-96-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Bromo-4-methoxybenzenesulfonyl chloride. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily in the formation of sulfonamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-methoxybenzenesulfonyl chloride is presented in the table below. While experimental data for some properties are limited, predicted values from computational models are included to provide a more complete profile.

| Property | Value | Source |

| CAS Number | 23094-96-4 | [1][2] |

| Molecular Formula | C₇H₆BrClO₃S | [1][2] |

| Molecular Weight | 285.54 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 83-88 °C | [1][3] |

| Boiling Point (Predicted) | 366.0 ± 27.0 °C | [3] |

| Density (Predicted) | 1.717 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in polar organic solvents. | [3] |

Spectroscopic Data

Experimental spectroscopic data for 3-Bromo-4-methoxybenzenesulfonyl chloride is not widely available in public databases. However, typical spectral characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic signals would appear as a complex multiplet in the downfield region, while the methoxy protons would present as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the six aromatic carbons and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching), typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹. Other significant peaks would include those for C-O and C-Br stretching.[4]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine and chlorine.

Synthesis and Reactivity

3-Bromo-4-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of various sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as primary and secondary amines, leading to the formation of a stable sulfonamide bond.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride

A general procedure for the synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole is as follows:

Materials:

-

2-Bromoanisole

-

Chloroform (CHCl₃)

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

5% Citric acid solution

-

Triethylamine (Et₃N)

-

tert-Butylamine

Procedure:

-

Dissolve 2-bromoanisole (1.0 eq) in chloroform.

-

Cool the solution to -5 °C to 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Pour the reaction mixture onto crushed ice and transfer to a separatory funnel.

-

Separate the aqueous layer and extract it twice with chloroform.

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield 3-Bromo-4-methoxybenzenesulfonyl chloride.[5]

Diagram of Synthetic Workflow:

References

- 1. Buy N-(3-bromo-4-phenoxyphenyl)methanesulfonamide [smolecule.com]

- 2. 3-Bromo-4-methoxybenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure and Derivatives of 4-Bromo-3-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure of 4-bromo-3-methoxybenzenesulfonyl chloride and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological activities of this class of compounds. While specific biological data for derivatives of this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to provide illustrative examples of their potential as therapeutic agents.

Core Structure and Physicochemical Properties

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonyl chloride functional group.

| Property | Value |

| Molecular Formula | C₇H₆BrClO₃S |

| Molecular Weight | 285.55 g/mol |

| CAS Number | 1215295-91-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 4-Bromo-3-methoxybenzenesulfonamide Derivatives: A General Protocol

The primary reaction of this compound is the sulfonamide formation with primary or secondary amines. This reaction is fundamental to the synthesis of a wide array of derivatives with potential biological activities.

Experimental Protocol: Synthesis of N-Aryl-4-bromo-3-methoxybenzenesulfonamides

This protocol is adapted from the synthesis of structurally similar sulfonamides and serves as a general guideline.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, substituted anilines)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in dichloromethane to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized derivatives is confirmed using various spectroscopic techniques. Below are representative data for a closely related isomer, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, which illustrates the expected spectral features.[1]

| Spectroscopic Data for a Structurally Related Isomer: N-(4-bromophenyl)-4-methoxybenzenesulfonamide | |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3265 (N-H stretch), 1590 (C=C aromatic stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch), 830 (C-Br stretch), 570, 550 (S-N-C bend) |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm) | 7.73 (d, J=9.9 Hz, 2H, Ar-H), 7.34 (d, J=9.9 Hz, 2H, Ar-H), 7.27 (s, 1H, NH), 6.99 (d, J=9.5 Hz, 2H, Ar-H), 6.91 (d, J=9.5 Hz, 2H, Ar-H), 3.82 (s, 3H, O-CH₃) |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm) | 163.20, 137.98, 132.29, 129.97, 129.40, 122.92, 118.34, 114.30, 55.57 |

Potential Biological Activities and Signaling Pathways

While specific data for derivatives of this compound are limited, the broader class of benzenesulfonamides has been extensively studied for various biological activities, particularly as anticancer agents and enzyme inhibitors.

Anticancer Activity of Related Benzenesulfonamide Derivatives

The following table summarizes the in vitro anticancer activity of a series of novel benzenesulfonamide-aroylhydrazone conjugates against the MCF-7 human breast cancer cell line. This data is presented to illustrate the potential of the sulfonamide scaffold.

| Compound | IC₅₀ (µM) against MCF-7 Cells |

| Compound 9 | 4 |

| Compound 19 | 6 |

Data from a study on benzenesulfonamide-aroylhydrazone conjugates.

Inhibition of Signaling Pathways

Benzenesulfonamide derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Two such pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain sulfonamide derivatives have been identified as inhibitors of this pathway.

Figure 1. Illustrative diagram of the PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of benzenesulfonamide derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.

References

4-Bromo-3-methoxybenzenesulfonyl Chloride: A Technical Review of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxybenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride, presents itself as a potentially valuable, yet underexplored, building block in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride moiety and a synthetically versatile brominated aromatic ring, offers a scaffold for the development of complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, and by extension through its isomer, its potential reactivity. Due to a notable absence of published data on its direct biological applications, this review will also draw upon the known reactivity of sulfonyl chlorides and the significance of the bromo- and methoxy-substituted phenyl ring in drug design to infer its potential utility.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its basic properties can be readily identified.

| Property | Value | Source |

| CAS Number | 1215295-91-2 | [1] |

| Molecular Formula | C₇H₆BrClO₃S | [1][2] |

| Molecular Weight | 285.54 g/mol | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| InChIKey | APCCBOUSWYTPJQ-UHFFFAOYSA-N | N/A |

Synthesis

A detailed protocol for the synthesis of the regioisomeric 3-bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole (2-bromo-1-methoxybenzene) has been reported and serves as an excellent procedural template.[2]

Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride[3]

This protocol describes the synthesis of the regioisomer and can be adapted for the synthesis of this compound by using 1-bromo-2-methoxybenzene as the starting material.

Reaction Scheme:

Figure 1. Synthetic workflow for 3-bromo-4-methoxybenzenesulfonyl chloride.

Materials:

-

2-Bromo-1-methoxybenzene (1.87 g, 10.0 mmol)

-

Chloroform (5 mL)

-

Chlorosulfonic acid (2.0 mL, 30.0 mmol)

-

Crushed ice

-

Dichloromethane

Procedure:

-

Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cool the solution to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the temperature between -5 °C and 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with chloroform.

-

Combine the organic layers, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield 3-bromo-4-methoxybenzenesulfonyl chloride.

Expected Yield: 2.80 g (98%)[2]

Potential Applications in Drug Discovery and Development

While no specific biological activities or drug development applications have been reported for this compound, its structural motifs are prevalent in medicinally active compounds. The sulfonyl chloride functional group is a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.

Figure 2. General synthetic route to sulfonamides and their potential biological activities.

The bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in a drug discovery program. The methoxy group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions with biological targets.

Spectroscopic Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has been found in the reviewed literature. Characterization of this compound would be a crucial step for any researcher planning to utilize it in synthesis.

Conclusion and Future Outlook

This compound is a chemical entity with significant, yet largely untapped, potential as a synthetic intermediate. While a detailed experimental and biological profile is currently absent from the scientific literature, its synthesis can be reasonably inferred from established protocols for its regioisomer. The presence of a reactive sulfonyl chloride group, a modifiable bromine atom, and a methoxy substituent makes it an attractive starting material for the generation of diverse chemical libraries for screening in drug discovery programs. Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound, followed by an exploration of its reactivity in the synthesis of novel sulfonamides and other derivatives. Subsequent biological evaluation of these new chemical entities could unveil promising applications in various therapeutic areas.

References

The Genesis of a Synthetic Revolution: A Technical History of Substituted Benzenesulfonyl Chlorides

For Immediate Release

A cornerstone of modern organic and medicinal chemistry, substituted benzenesulfonyl chlorides have a rich and storied history that dates back to the mid-19th century. This in-depth technical guide explores the discovery, evolution of synthetic methodologies, and the pivotal role of these compounds in the development of landmark pharmaceuticals and other vital chemical products. From their initial synthesis to their contemporary applications, this document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview.

Discovery and Early Synthesis

The journey of benzenesulfonyl chlorides began in 1852 when French chemists Charles Frédéric Gerhardt and Gustave Chancel first reported the synthesis of benzenesulfonyl chloride. Their pioneering work, published in Comptes rendus de l'Académie des sciences, involved the reaction of benzene with chlorosulfonic acid. This discovery laid the fundamental groundwork for a new class of organic sulfur compounds. Shortly after, in 1853, Gerhardt, this time with Luigi Chiozza, published a paper in Annalen der Chemie und Pharmacie detailing the reaction of the sodium salt of benzenesulfonic acid with phosphorus pentachloride to yield the same sulfonyl chloride.

These early methods, while groundbreaking, were often characterized by harsh reaction conditions and modest yields. The following table summarizes the key historical methods for the synthesis of benzenesulfonyl chloride, offering a glimpse into the evolution of synthetic efficiency.

| Method | Discoverer(s) | Year | Reagents | Typical Yield | Notes |

| Chlorosulfonation of Benzene | Gerhardt & Chancel | 1852 | Benzene, Chlorosulfonic Acid | Not explicitly reported in initial discovery | Laid the foundation for industrial production. |

| From Benzenesulfonate Salt | Gerhardt & Chiozza | 1853 | Sodium Benzenesulfonate, PCl5 | Not explicitly reported in initial discovery | Provided an alternative route from sulfonic acids. |

| From Benzenesulfonate Salt | Organic Syntheses | 1921 | Sodium Benzenesulfonate, PCl5/POCl3 | 74-87% | Optimized procedures for laboratory-scale synthesis. |

| Chlorosulfonation of Benzene | Organic Syntheses | 1921 | Benzene, Chlorosulfonic Acid | 75-77% | A refined and scalable laboratory procedure. |

Evolution of Synthetic Methodologies

The initial discoveries paved the way for the development of more refined and versatile methods for the synthesis of a wide array of substituted benzenesulfonyl chlorides. The ability to introduce various substituents onto the benzene ring opened up new avenues for chemical synthesis and drug discovery.

Chlorosulfonation

The direct reaction of an aromatic compound with chlorosulfonic acid remains a widely used method, particularly on an industrial scale. The reaction is an electrophilic aromatic substitution where the electrophile is the chlorosulfonium ion. The orientation of the incoming chlorosulfonyl group is dictated by the nature of the substituents already present on the aromatic ring. For example, the chlorosulfonation of toluene primarily yields p-toluenesulfonyl chloride, a crucial reagent in organic synthesis.

The Sandmeyer-type Reaction

A significant advancement for the synthesis of specific substituted benzenesulfonyl chlorides was the application of a reaction analogous to the Sandmeyer reaction. First described by Meerwein, this method involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst. This approach allows for the synthesis of sulfonyl chlorides with substitution patterns that are not easily accessible through direct chlorosulfonation.

The Dawn of the Sulfa Drugs: A Paradigm Shift in Medicine

The history of substituted benzenesulfonyl chlorides is inextricably linked with the development of the first generation of antibiotics: the sulfonamides, or "sulfa drugs." In the 1930s, at the laboratories of Bayer (then part of IG Farben), a team of researchers led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. This research led to the discovery of Prontosil, a red dye that showed remarkable antibacterial activity in vivo.

Further research at the Pasteur Institute in France revealed that Prontosil was a prodrug, meaning it was metabolized in the body to an active form. This active metabolite was identified as p-aminobenzenesulfonamide, also known as sulfanilamide. The synthesis of sulfanilamide and its derivatives relied on the use of substituted benzenesulfonyl chlorides, specifically p-acetamidobenzenesulfonyl chloride. This pivotal discovery ushered in the era of antibacterial chemotherapy and saved countless lives.

The general synthetic pathway to sulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an amine. This reaction forms the basis of the Hinsberg test, a classical method for the differentiation of primary, secondary, and tertiary amines developed by Oscar Hinsberg in 1890.

Experimental Protocols from the Historical Literature

To provide a tangible sense of the historical laboratory practices, this section details the experimental procedures as described in seminal publications.

Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation (Adapted from Organic Syntheses, 1921)

Procedure: In a 5-liter flask equipped with a mechanical stirrer, a dropping funnel, and an outlet tube connected to a gas absorption trap, is placed 3.5 kg (2 liters) of chlorosulfonic acid. To this, 780 g (888 cc, 10 moles) of benzene is added slowly with continuous stirring. The temperature of the reaction mixture is maintained between 20-25°C by cooling with a water bath. The addition of benzene typically takes 2-3 hours. After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then poured onto 6-7 kg of crushed ice. The oily layer of benzenesulfonyl chloride is separated, and the aqueous layer is extracted with carbon tetrachloride. The combined organic layers are washed with a dilute sodium carbonate solution and then water. The solvent is removed by distillation, and the benzenesulfonyl chloride is purified by vacuum distillation. The product is collected at 118-120°C/15 mm Hg.

Yield: 1320-1360 g (75-77% of the theoretical amount).

The Hinsberg Test for Amines (Conceptual Procedure based on Hinsberg's 1890 Publication)

Principle: This test distinguishes between primary, secondary, and tertiary amines based on the reactivity of the sulfonamide product with alkali.

Procedure:

-

A small amount of the amine is shaken with an excess of benzenesulfonyl chloride in the presence of aqueous sodium hydroxide.

-

Primary Amines: A primary amine reacts to form an N-substituted benzenesulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, which reacts with the sodium hydroxide to form a water-soluble sodium salt. The initial mixture becomes a clear solution. Upon acidification, the insoluble sulfonamide precipitates.

-

Secondary Amines: A secondary amine reacts to form a di-N-substituted benzenesulfonamide. This sulfonamide has no acidic proton and is therefore insoluble in the alkaline solution, forming a precipitate. The precipitate does not dissolve upon acidification.

-

Tertiary Amines: A tertiary amine does not react with benzenesulfonyl chloride to form a stable sulfonamide. The unreacted amine is insoluble in the alkaline solution. Upon acidification, the amine forms a soluble ammonium salt, and the solution becomes clear.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships in the history and application of substituted benzenesulfonyl chlorides.

Caption: Industrial production of p-toluenesulfonyl chloride.

Caption: Metabolic activation of Prontosil to Sulfanilamide.

Caption: Logical workflow of the Hinsberg Test for amines.

Conclusion

The discovery and development of substituted benzenesulfonyl chlorides represent a significant chapter in the history of chemistry. From their humble beginnings in a 19th-century laboratory to their role in the creation of life-saving drugs and a vast array of other chemical products, their impact has been profound. The continuous refinement of their synthesis and the exploration of their reactivity have provided chemists with a powerful and versatile tool, the full potential of which continues to be explored in modern research and development. This guide serves as a testament to the enduring legacy of these remarkable compounds and the scientists who brought them to light.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-3-methoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary method detailed is the high-yield chlorosulfonation of 2-bromoanisole. An alternative synthetic route commencing from 4-bromo-3-methoxyaniline via a Sandmeyer-type reaction is also discussed. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of sulfonamides, which are a prominent class of compounds in drug discovery. The presence of the bromo, methoxy, and sulfonyl chloride functionalities offers multiple reaction sites for the construction of complex molecular architectures. This protocol outlines a robust and efficient synthesis of this important intermediate.

Data Presentation

The following table summarizes the key quantitative data for the chlorosulfonation of 2-bromoanisole to produce this compound.

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| 2-Bromoanisole | C₇H₇BrO | 187.03 | 1.87 | 10.0 | 1.0 |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | 3.50 (2.0 mL) | 30.0 | 3.0 |

| This compound | C₇H₆BrClO₃S | 285.54 | 2.80 | 9.8 | - |

| Product Yield | - | - | - | - | 98% [1][2] |

Experimental Protocols

Primary Protocol: Chlorosulfonation of 2-Bromoanisole[1][2]

This protocol describes the synthesis of this compound from 2-bromoanisole.

Materials:

-

2-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform

-

Crushed ice

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 0 °C.

-

Warming to Room Temperature: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour with continuous stirring.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and then concentrate the solution using a rotary evaporator to yield this compound. The reported yield for this procedure is 98% (2.80 g).[1][2]

Alternative Protocol: Sandmeyer-Type Synthesis

An alternative approach for the synthesis of aryl sulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding aniline.[3][4][5] In the case of this compound, the synthesis would commence with 4-bromo-3-methoxyaniline. This method involves the in-situ formation of a diazonium salt from the aniline, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[3][4][5] This modern variation of the Sandmeyer reaction is noted for its operational simplicity and enhanced safety profile, as it avoids the isolation of potentially energetic diazonium salt intermediates.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the chlorosulfonation of 2-bromoanisole.

Caption: Workflow for the synthesis of this compound.

References

- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4-Bromo-3-methoxybenzenesulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The versatility of the sulfonamide scaffold stems from the synthetic accessibility of substituted sulfonyl chlorides, which serve as key building blocks. 4-Bromo-3-methoxybenzenesulfonyl chloride is a valuable reagent for synthesizing novel sulfonamide derivatives. The methoxy group can influence the compound's pharmacokinetic properties, while the bromine atom provides a reactive handle for further chemical diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]

These application notes provide detailed protocols for the synthesis of sulfonamides using this compound and their subsequent functionalization.

Synthesis of this compound

The synthesis of the title compound can be achieved via chlorosulfonation of the corresponding 1-bromo-2-methoxybenzene. The following protocol is adapted from a procedure for a similar isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.[4]

Experimental Protocol: Chlorosulfonation

-

Reaction Setup: Dissolve 1-bromo-2-methoxybenzene (1.0 equiv., e.g., 10.0 mmol, 1.87 g) in chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to a range of -5 °C to 0 °C using an ice-salt bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0 equiv., e.g., 30.0 mmol, 2.0 mL) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.

-

Quenching: Carefully pour the reaction mixture onto crushed ice in a separate beaker.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[4]

Workflow for Synthesis of the Sulfonyl Chloride

Caption: Workflow for the synthesis of this compound.

Core Application: General Sulfonamide Synthesis

The primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction, often conducted in the presence of a base, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[5]

Experimental Protocol: Sulfonamide Formation

-

Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-2.0 equivalents), to the solution.

-

Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) either neat or as a solution in the reaction solvent. The addition can be performed at 0 °C and the reaction then allowed to warm to room temperature.[6]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[7]

-

Work-up: Upon completion, dilute the reaction mixture with the solvent if necessary. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1 M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[4][8]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]

Table 1: Representative Reaction Data (Adapted from Isomer Synthesis[4])

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| 3-Bromo-4-methoxybenzenesulfonyl chloride | tert-Butylamine | Triethylamine | Dichloromethane | 2 | 77 |

Workflow for General Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Advanced Application: Diversification via Suzuki Coupling

The bromine atom on the aromatic ring of the synthesized sulfonamide is a versatile functional group that can be used for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the introduction of various aryl or heteroaryl substituents, significantly expanding the chemical diversity of the synthesized library.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add the N-substituted-4-bromo-3-methoxybenzenesulfonamide (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).[3]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio), via syringe.[3]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under the inert atmosphere. Monitor reaction completion by TLC.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired biaryl sulfonamide derivative.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling[3]

| Component | Example Reagent | Stoichiometry (equiv.) |

| Aryl Bromide | 4-Bromo-sulfonamide | 1.0 |

| Boronic Acid | Arylboronic acid | 1.5 |

| Catalyst | Pd(PPh₃)₄ | 0.05 |

| Base | K₂CO₃ | 2.0 |

| Solvent | 1,4-Dioxane/Water (4:1) | - |

Workflow for Suzuki Coupling Diversification

Caption: Workflow for diversification via Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting Signaling Pathways

Sulfonamide-based compounds are known to inhibit a variety of enzymes and receptors, making them valuable in targeting signaling pathways implicated in disease. For instance, novel sulfonamides have been developed as potent inhibitors of CXCR4, a chemokine receptor involved in cancer metastasis, and various kinases that are central to inflammatory and cell proliferation pathways.[7][8] The library of compounds generated from this compound can be screened against such targets.

Representative Signaling Pathway: Kinase Inhibition

Caption: A generic MAP Kinase pathway and a potential point of inhibition.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Reaction of 4-Bromo-3-methoxybenzenesulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-Bromo-3-methoxybenzenesulfonyl chloride with primary amines is a cornerstone of sulfonamide synthesis. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 4-bromo-3-methoxybenzenesulfonyl moiety provides a versatile scaffold for generating diverse libraries of compounds for drug discovery. The bromine atom serves as a handle for further functionalization, for instance, through cross-coupling reactions, while the methoxy group influences the electronic and steric properties of the molecule. This document provides detailed protocols and application notes for the synthesis of N-substituted-4-bromo-3-methoxybenzenesulfonamides.

Data Presentation

The reaction of this compound with primary amines generally proceeds with good to excellent yields. The following table summarizes representative yields for this transformation with various primary amines.

| Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |

| tert-Butylamine | N-(tert-Butyl)-4-bromo-3-methoxybenzenesulfonamide | Triethylamine, Dichloromethane, 0 °C to rt, 2h | 77 | [1] |

| 4-Bromoaniline | N-(4-Bromophenyl)-4-bromo-3-methoxybenzenesulfonamide | Pyridine, Dichloromethane, rt, 2h | ~95 (analogous) | [2] |

| 2-Amino-5-bromoacetophenone | N-(2-Acetyl-5-bromophenyl)-4-bromo-3-methoxybenzenesulfonamide | Pyridine, Reflux, 2h | ~85 (analogous) | [3] |

| Complex Indole Amine | N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide | Phenyliodonium diacetate, CuBr₂, CH₂Cl₂, 273 K, 3h | 78 (analogous) |

Note: Yields marked as "analogous" are based on similar reactions with different sulfonyl chlorides or anilines and serve as an estimation of expected yields.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of N-substituted-4-bromo-3-methoxybenzenesulfonamides.

General Protocol for the Reaction with Aliphatic and Aromatic Amines (Hinsberg Reaction)

This protocol is a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) (1.5-2.0 eq) or Pyridine (as solvent and base)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0-1.2 eq) in anhydrous dichloromethane. If using triethylamine as the base, add it to this solution (1.5-2.0 eq). If using pyridine, the amine can be dissolved directly in pyridine.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add this compound (1.0 eq) portion-wise or as a solution in a minimal amount of the reaction solvent. The addition should be done slowly to control any exotherm.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Specific Protocol: Synthesis of N-(tert-Butyl)-4-bromo-3-methoxybenzenesulfonamide[1]

Materials:

-

This compound (2.80 g, 9.8 mmol)

-

tert-Butylamine (1.33 mL, 12.6 mmol)

-

Triethylamine (1.76 mL, 12.6 mmol)

-

Dichloromethane (30 mL)

-

5% Citric acid solution

Procedure:

-

Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL) in a round-bottom flask.

-

Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

-

Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to stand for 2 hours at room temperature.

-

Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixed solvent to yield 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]

Applications in Drug Discovery: Inhibition of the 12-Lipoxygenase Pathway

Sulfonamide derivatives are being investigated as potent inhibitors of various enzymes implicated in disease. One such target is 12-lipoxygenase (12-LOX), an enzyme that plays a crucial role in inflammatory pathways.

12-Lipoxygenase Signaling Pathway

The 12-LOX enzyme catalyzes the oxygenation of arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is a bioactive lipid mediator that can activate downstream signaling pathways, often through G-protein coupled receptors like GPR31, leading to inflammatory responses.

Caption: The 12-Lipoxygenase signaling pathway and potential inhibition by sulfonamides.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening newly synthesized sulfonamides for their inhibitory activity against 12-LOX is outlined below.

Caption: Workflow for the development of sulfonamide-based 12-LOX inhibitors.

References

- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Bromo-3-methoxybenzenesulfonyl Chloride as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Benzenesulfonyl chlorides are a well-established class of reagents for the protection of amines and, to a lesser extent, alcohols and phenols. The electronic and steric properties of the aryl ring can be modulated through substitution to fine-tune the stability and reactivity of the resulting sulfonamide or sulfonate ester.

This document provides detailed application notes and protocols for the use of 4-bromo-3-methoxybenzenesulfonyl chloride as a protecting group. While specific literature on this particular reagent is limited, the protocols and data presented herein are based on established principles for substituted benzenesulfonyl chlorides and provide a robust starting point for its application in synthesis. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group offers a unique electronic profile that can influence the stability and cleavage conditions of the corresponding protected functional groups.

Data Presentation

The following tables summarize the generalized conditions for the protection and deprotection reactions involving this compound. These are starting points and may require optimization for specific substrates.

Table 1: Generalized Conditions for Protection of Amines and Alcohols

| Functional Group | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Primary Amines | Triethylamine, Pyridine | Dichloromethane, THF | 0 to rt | 2 - 6 | 85 - 95 |

| Secondary Amines | Triethylamine, Pyridine | Dichloromethane, THF | 0 to rt | 4 - 12 | 80 - 90 |

| Alcohols (Phenols) | Pyridine, DMAP | Pyridine, Dichloromethane | rt to 50 | 12 - 24 | 70 - 85 |

Table 2: Stability of the 4-Bromo-3-methoxybenzenesulfonyl (BMS) Protecting Group

| Conditions | Stability | Notes |

| Strongly Acidic (e.g., conc. HCl, TFA) | High | Generally stable; prolonged exposure at high temperatures may lead to cleavage. |

| Strongly Basic (e.g., NaOH, KOH) | High | Generally stable to hydrolysis. |

| Oxidative (e.g., KMnO₄, O₃) | High | The sulfonyl group is resistant to oxidation. |

| Reductive (e.g., H₂/Pd, LiAlH₄) | Moderate to Low | Susceptible to cleavage under certain reductive conditions. |

| Nucleophilic | Moderate | Can be cleaved by strong nucleophiles, especially thiolates. |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine